

Tozasertib: A Technical Guide to its Chemical Structure, Properties, and Kinase Inhibition

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Compound of Interest

Compound Name: Tozasertib

Cat. No.: B1683946

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Abstract

Tozasertib, also known by the development codes VX-680 and MK-0457, is a potent, small-molecule, multi-targeted kinase inhibitor.[1][2] It is a synthetic, organic compound that has been the subject of extensive preclinical research and has advanced to Phase II clinical trials.[3] This document provides an in-depth technical overview of **Tozasertib**'s chemical structure, its physicochemical and pharmacokinetic properties, its mechanism of action as a pan-Aurora kinase inhibitor, and detailed protocols for key experimental assays.

Chemical Structure and Physicochemical Properties

Tozasertib is a cyclopropanecarboxamide derivative with a complex heterocyclic core. Its systematic IUPAC name is N-[4-[[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]thio]phenyl]cyclopropanecarboxamide.[3] The chemical structure and key identifiers of **Tozasertib** are presented below.

Chemical Structure:

Chemical Structure of Tozasertib

Chemical Formula: C₂₃H₂₈N₈OS

N-[4-[[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]thio]phenyl]cyclopropanecarboxamide

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Caption: 2D representation of the chemical structure of **Tozasertib**.

Table 1: Chemical Identifiers of **Tozasertib**

Identifier	Value	Reference(s)
IUPAC Name	N-[4-[[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]thio]phenyl]cyclopropanecarboxamide	[3]
Synonyms	VX-680, MK-0457	[1][2]
CAS Number	639089-54-6	[1]
Molecular Formula	C ₂₃ H ₂₈ N ₈ O	[3]
Molecular Weight	464.6 g/mol	[3]
Canonical SMILES	<chem>CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C</chem>	[3]
InChIKey	GCIKSSRWRFVXBI-UHFFFAOYSA-N	[3]

Table 2: Physicochemical Properties of **Tozasertib**

Property	Value	Reference(s)
XLogP3-AA	3.4	[3]
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	8	[3]
Rotatable Bond Count	7	[4]
Solubility	DMSO: ≥ 106.67 mg/mL (229.60 mM) Ethanol: 40 mg/mL Water: Insoluble	[1][5]
pKa	Data not available	

Pharmacokinetic Properties

Detailed pharmacokinetic parameters for **Tozasertib** in humans are not extensively published in the public domain. Preclinical studies have suggested that the compound may have a short half-life and poor pharmacokinetic properties, which may have impacted its clinical development.[6]

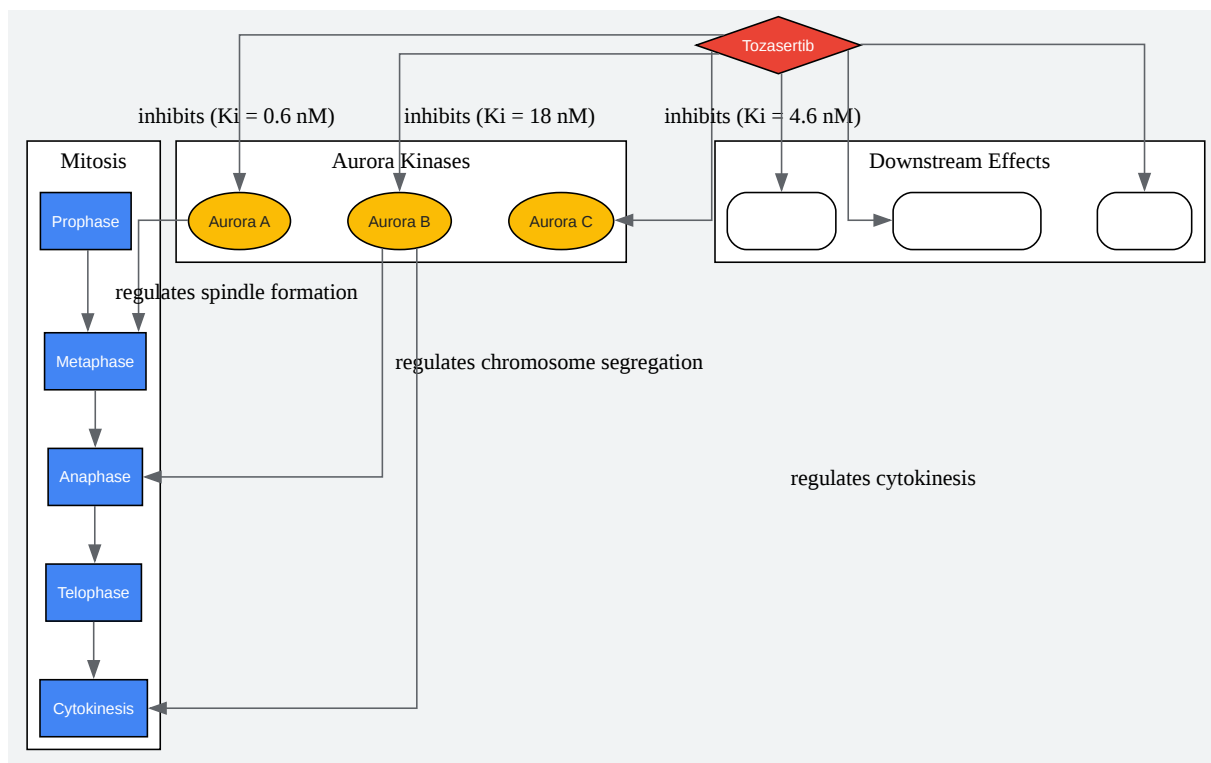
Table 3: Pharmacokinetic Parameters of **Tozasertib**

Parameter	Value	Species	Reference(s)
Bioavailability (F)	Data not available		
Half-life ($t_{1/2}$)	Data not available		
Cmax	Data not available		
Plasma Protein Binding	Data not available		

Mechanism of Action and Signaling Pathway

Tozasertib is a potent inhibitor of the Aurora kinase family, which comprises three serine/threonine kinases (Aurora A, B, and C) that play crucial roles in regulating mitosis.[4] By inhibiting these kinases, **Tozasertib** disrupts various stages of cell division, leading to cell cycle arrest, endoreduplication (DNA replication without cell division), and ultimately apoptosis (programmed cell death).[5][7] **Tozasertib** is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinases.[8]

The primary targets of **Tozasertib** are Aurora A, Aurora B, and Aurora C, with high affinity in the nanomolar range.[2] It also demonstrates inhibitory activity against other kinases, including Fms-related tyrosine kinase 3 (FLT3) and the fusion protein BCR-ABL, which are implicated in certain leukemias.[7][9]



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Caption: Simplified signaling pathway of **Tozasertib**'s mechanism of action.

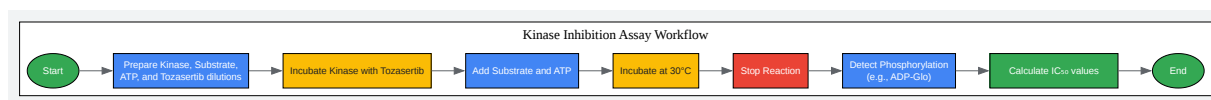
Table 4: Kinase Inhibitory Profile of **Tozasertib**

Target Kinase	Ki (nM)	IC ₅₀ (nM)	Reference(s)
Aurora A	0.6	30	[2][10]
Aurora B	18	68	[2][10]
Aurora C	4.6	Not available	[2]
FLT3	30	Not available	[7][9]
BCR-ABL	30	Not available	[7][9]
RIPK1	Not available	180	[10]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of **Tozasertib** against a specific kinase.



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Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

- Reagents: Recombinant human Aurora kinase, appropriate peptide substrate (e.g., Myelin Basic Protein for Aurora B), ATP, **Tozasertib**, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- Procedure:

- Prepare serial dilutions of **Tozasertib** in DMSO and then in kinase assay buffer.
- In a 96-well plate, add the diluted **Tozasertib** or vehicle (DMSO) to the wells.
- Add the recombinant kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction according to the detection kit manufacturer's instructions.
- Add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
- Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of kinase inhibition for each **Tozasertib** concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation (BrdU) Assay

This protocol outlines a method to assess the effect of **Tozasertib** on the proliferation of cancer cell lines.

Methodology:

- Cell Culture: Culture the desired cancer cell line (e.g., HCT116, K562) in the appropriate medium and conditions.
- Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **Tozasertib** or vehicle control (DMSO) and incubate for a specified period (e.g., 48-72 hours).

- **BrdU Labeling:** Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
- **Fixation and Denaturation:** Fix the cells and denature the DNA to expose the incorporated BrdU.
- **Detection:** Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.
- **Substrate Addition:** Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal using a microplate reader.
- **Data Analysis:** Normalize the signal of the treated wells to the vehicle control wells to determine the percentage of proliferation inhibition. Calculate the IC₅₀ value.[\[11\]](#)

Subcutaneous Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of **Tozasertib** in a mouse xenograft model.

Methodology:

- **Cell Preparation:** Harvest cancer cells from culture, wash, and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.[\[12\]](#)
- **Animal Model:** Use immunodeficient mice (e.g., nude or SCID mice).
- **Tumor Implantation:** Subcutaneously inject the cell suspension into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers and calculate the tumor volume.
- **Treatment:** Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer **Tozasertib** (e.g., intraperitoneally or orally) or the vehicle control according to a predetermined dosing schedule.[\[2\]](#)
- **Efficacy Evaluation:** Continue to monitor tumor growth and the general health of the mice throughout the study.

- **Endpoint:** At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
- **Data Analysis:** Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of **Tozasertib**.

Conclusion

Tozasertib is a well-characterized, potent pan-Aurora kinase inhibitor with demonstrated preclinical activity. This technical guide provides a comprehensive summary of its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working on Aurora kinase inhibitors and related anti-cancer therapies. Further investigation into its pharmacokinetic profile and potential for combination therapies may reveal new avenues for its clinical application.

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